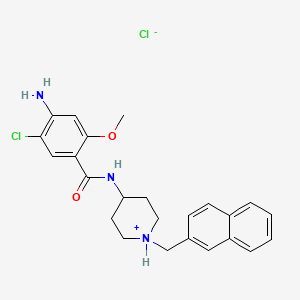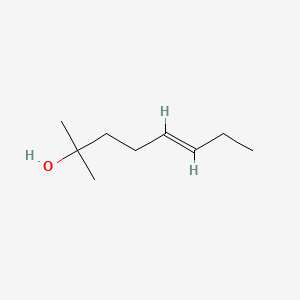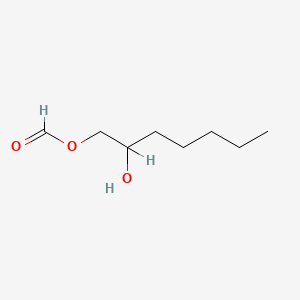
2-Hydroxyheptyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyheptyl formate is an organic compound known for its unique properties and applications. It is a colorless liquid that is soluble in organic solvents such as alcohols and ethers. The compound is characterized by its pleasant champagne-like aroma and volatility, making it a valuable ingredient in various products like perfumes, soaps, shampoos, and chewing gums .
Preparation Methods
2-Hydroxyheptyl formate is typically synthesized through a condensation reaction. One common method involves the reaction of heptanal or heptanone with formic acid esters in the presence of a catalyst to facilitate esterification, resulting in the formation of this compound . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the efficient production of the compound for commercial use .
Chemical Reactions Analysis
2-Hydroxyheptyl formate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenating agents, producing halogenated derivatives of this compound.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Hydroxyheptyl formate has a wide range of scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound’s unique properties make it useful in the study of biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Due to its pleasant aroma, it is widely used in the fragrance industry for the formulation of perfumes and other scented products
Mechanism of Action
The mechanism of action of 2-Hydroxyheptyl formate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-Hydroxyheptyl formate can be compared with other similar compounds, such as:
- 1,2-Heptanediol formate
- 1,2-Heptanediol 1-formate
These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its distinct aroma and volatility, which make it particularly valuable in the fragrance industry .
Properties
CAS No. |
68443-65-2 |
|---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
2-hydroxyheptyl formate |
InChI |
InChI=1S/C8H16O3/c1-2-3-4-5-8(10)6-11-7-9/h7-8,10H,2-6H2,1H3 |
InChI Key |
CGPQXTSYZUTIPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(COC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,7-Dimethyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13771289.png)
![1,3-Dioxolane, 2-[1-methyl-2-[4-(1-methylethyl)phenyl]ethyl]-](/img/structure/B13771294.png)
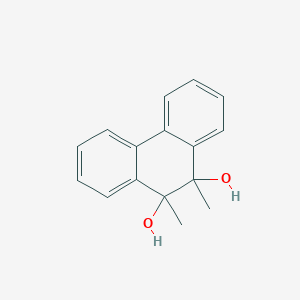
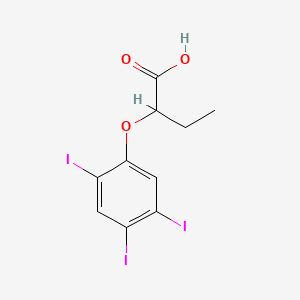

![3,3'-(9H,9'H-[3,4'-Bicarbazole]-9,9'-diyl)dibenzonitrile](/img/structure/B13771326.png)
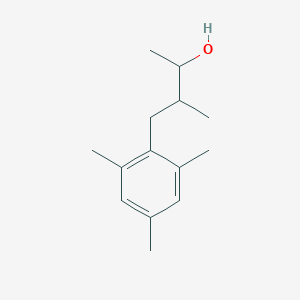
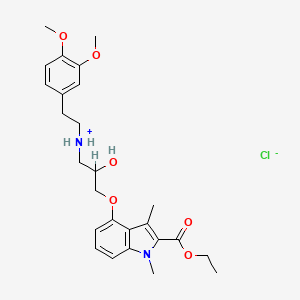
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B13771346.png)
